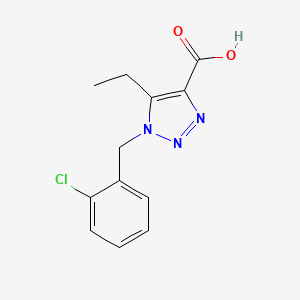

3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Oxo-1,3-oxazolidin-3-yl)acetic acid” is a chemical compound with the empirical formula C5H7NO4 . It is a heterocyclic building block used in early discovery research .

Molecular Structure Analysis

The molecular weight of “(2-Oxo-1,3-oxazolidin-3-yl)acetic acid” is 145.11 . The SMILES string representation is O=C(OCC1)N1CC(O)=O .Physical and Chemical Properties Analysis

This compound is a solid . The InChI key is VJVCFQBYLWXKHP-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Trading N and O Asymmetric Syntheses of β-Hydroxy-α-Amino Acids via α-Hydroxy-β-Amino Esters

Research demonstrates the utility of oxazolidinones in the asymmetric synthesis of β-hydroxy-α-amino acids, showcasing their importance in creating enantiopure compounds through a sequence of well-defined reactions. This process highlights the versatility of oxazolidin-3-yl derivatives in synthetic organic chemistry, specifically in generating valuable chiral building blocks for pharmaceutical applications (Davies et al., 2013).

Antibacterial Applications

New Potent Antibacterial Oxazolidinone with an Improved Class Safety Profile Oxazolidinones, including 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid derivatives, have been identified as significant antibacterial agents. A novel compound demonstrated high activity against Gram-positive pathogens while showing a reduced potential for side effects commonly associated with this class, such as myelosuppression and monoamine oxidase inhibition (Gordeev & Yuan, 2014).

Catalytic Applications

Catalytic One‐Pot Synthesis of 4‐(Hetero)aryl Substituted 5‐(2‐Oxoethyl) Oxazol‐2(3H)‐ones by Coupling—Isomerization—Elimination Sequence The catalytic capabilities of oxazolidinones extend to facilitating one-pot synthesis processes. This particular research underscores the role of these compounds in efficiently creating oxazol-2(3H)-ones, which are valuable in various synthetic and medicinal chemistry applications (Boersch et al., 2016).

Conformational Analysis and Applications

Beta-Pseudopeptide Foldamers The Homo-Oligomers of (4R)-(2-Oxo-1,3-Oxazolidin-4-Yl)-Acetic Acid (D-Oxac)

This research focuses on the conformational properties and analysis of oxazolidinone derivatives, revealing their potential as beta-pseudopeptide foldamers. These findings suggest applications in designing novel biomimetic structures and materials, leveraging the inherent conformational preferences of these compounds (Luppi et al., 2004).

Mecanismo De Acción

Action Environment:

Environmental factors matter! Temperature, pH, and other conditions influence the compound’s stability and efficacy. For instance, exposure to light or moisture might degrade it.

Sigma-Aldrich: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Sigma-Aldrich: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Santa Cruz Biotechnology: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(15)8-10(9-4-2-1-3-5-9)13-6-7-17-12(13)16/h1-5,10H,6-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSLINIWXMFCJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/no-structure.png)

![N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584435.png)

![1-(Azepan-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2584437.png)

![2-(2-chlorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2584444.png)

![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide](/img/structure/B2584448.png)

![1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride](/img/structure/B2584450.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2584452.png)